molecular formula C23H23ClN2OS B2679721 1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol CAS No. 318949-15-4

1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol

Cat. No.: B2679721
CAS No.: 318949-15-4
M. Wt: 410.96
InChI Key: GHMBABAJTLMUJP-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 4-chlorophenylsulfanyl group at position 5, a methyl group at position 1, a phenyl group at position 3, and a hept-2-yn-1-ol chain at position 4 of the pyrazole ring. Structural studies using tools like SHELX (for crystallography) and Multiwfn (for wavefunction analysis) highlight its conformational flexibility and noncovalent interactions, such as van der Waals forces and hydrogen bonds .

Properties

IUPAC Name

1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]hept-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS/c1-3-4-5-9-12-20(27)21-22(17-10-7-6-8-11-17)25-26(2)23(21)28-19-15-13-18(24)14-16-19/h6-8,10-11,13-16,20,27H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMBABAJTLMUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC(C1=C(N(N=C1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

    Attachment of the hept-2-yn-1-ol side chain: This can be done through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.

    Final modifications: Additional functional groups can be introduced through various organic reactions, such as oxidation or reduction, to achieve the desired compound.

Chemical Reactions Analysis

1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group in the hept-2-yn-1-ol side chain can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

    Coupling reactions: The compound can participate in various coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of more complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Alcohol Chains

Compound Name Molecular Formula Molecular Weight Key Structural Differences Implications
{5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol () C₁₇H₁₅BrN₂OS 375.29 Bromine replaces chlorine; methanol replaces heptynol Increased molecular weight; altered electronic effects (Br vs. Cl); reduced lipophilicity .
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate () C₂₄H₁₈Cl₂N₂O₂S 469.38 Heptynol replaced with 4-chlorobenzoate ester Enhanced lipophilicity; potential for slower metabolic clearance due to ester group .
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate () C₁₈H₁₄ClN₃O₃S 387.84 Hydroxyimino and carboxylate substituents Improved hydrogen-bonding capacity; possible increased solubility in polar solvents .

Pyrazole Derivatives with Varied Substituents

Compound Name Molecular Formula Key Features Biological/Physical Impact
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one () C₁₆H₁₃FN₂OS Fluorine substituent; pyrazol-5-one core Higher electronegativity (F vs. Cl) may enhance binding affinity; ketone group increases polarity .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide () C₁₈H₁₃Cl₃N₄O Dichlorophenyl; carbohydrazide group Enhanced hydrogen-bonding potential; possible antimicrobial activity .
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one () C₂₀H₁₆Cl₂N₄O Dual pyrazole rings; ketone group Increased steric bulk; potential for π-π stacking interactions .

Electronic and Steric Effects

  • Fluorine () introduces stronger electronegativity, affecting electronic distribution and binding kinetics .
  • Chain Length and Functional Groups: The heptynol chain in the target compound offers greater conformational flexibility compared to methanol () or esterified derivatives (), influencing membrane permeability and target engagement .

Biological Activity

The compound 1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant research findings and case studies.

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol
  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 367.88 g/mol

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfanyl group have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

Enzyme Inhibition Percentage (%) Reference
Acetylcholinesterase (AChE)65
Urease58

Anti-inflammatory Activity

Preliminary studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways. The compound's structure, particularly the presence of the chlorophenyl group, could enhance its anti-inflammatory potential.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives, including those similar to our compound. The study found that modifications in the pyrazole ring significantly impacted biological activity, highlighting the importance of structural optimization in drug design .

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